![molecular formula C23H23O2P B044744 (Carbethoxyethylidene)triphenylphosphorane CAS No. 5717-37-3](/img/structure/B44744.png)
(Carbethoxyethylidene)triphenylphosphorane
Overview
Description
(Carbethoxyethylidene)triphenylphosphorane, also known as Ethyl 2-(triphenylphosphoranylidene)propionate, is an organophosphorus compound . It is a white solid that is soluble in organic solvents . This compound is a Wittig reagent, which is used to replace oxygen centers in ketones and aldehydes with CHCO2Et .
Synthesis Analysis
The synthesis of (Carbethoxyethylidene)triphenylphosphorane involves the reaction of triphenylphosphine and 2-ethyl bromide in toluene and water at 80°C for 12 hours . After the reaction, the mixture is cooled to 50°C, and a 10% sodium hydroxide solution is added to adjust the pH to 8.0-8.5 . The resulting product is then filtered and dried at 50°C to obtain the solid product .Molecular Structure Analysis
The molecular formula of (Carbethoxyethylidene)triphenylphosphorane is C23H23O2P . Its molecular weight is 362.40 g/mol .Chemical Reactions Analysis
(Carbethoxyethylidene)triphenylphosphorane is a Horner-Wittig reagent generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A, and (−)-dictyostatin .Physical And Chemical Properties Analysis
The physical and chemical properties of (Carbethoxyethylidene)triphenylphosphorane include a density of 1.1±0.1 g/cm3, a boiling point of 497.2±28.0 °C at 760 mmHg, and a flash point of 267.6±44.3 °C . It has a molar refractivity of 107.3±0.4 cm3, a polar surface area of 36 Å2, and a molar volume of 316.4±5.0 cm3 .Scientific Research Applications
Organic Synthesis
This compound is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of organic compounds, contributing to the development of new materials and chemicals .
Pharmaceuticals
In the pharmaceutical industry, it serves as a crucial intermediate for the synthesis of various drugs . Its unique chemical structure can be leveraged to create complex molecules that are often found in pharmaceutical compounds .
Agrochemicals
Similar to its role in pharmaceuticals, this compound is also used in the synthesis of agrochemicals . These include pesticides, herbicides, and other chemicals used in agriculture .
Wittig Reaction
It is used as a reagent in the Wittig reaction . This reaction involves the addition of a Wittig reagent to a carbonyl compound (aldehydes or ketones), resulting in the formation of alkenes or esters with double bonds .
Horner-Wadsworth-Emmons Reaction
This compound is also a Horner-Wadsworth-Emmons (HWE) reagent . The HWE reaction is a modification of the Wittig reaction and is used to prepare alpha,beta-unsaturated esters .
Synthesis of Complex Compounds
It can be used to synthesize more complex compounds . Its unique structure allows it to be used as a building block in the synthesis of larger, more complex molecules .
Mechanism of Action
Target of Action
Ethyl 2-(triphenylphosphoranylidene)propionate, also known as Ethyl 2-(triphenylphosphoranylidene)propanoate or (Carbethoxyethylidene)triphenylphosphorane, is primarily used as a reagent in the Wittig reaction . The primary targets of this compound are aldehydes and ketones, which are common functional groups in organic chemistry .
Mode of Action
In the Wittig reaction, the compound acts as a nucleophile, adding to the carbonyl group of aldehydes and ketones . This results in the formation of alkenes or esters with double bonds .
Biochemical Pathways
The compound is involved in the Wittig reaction pathway, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of various complex organic compounds, including alkenes and esters .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of alkenes or esters with double bonds . These products are often used as intermediates in the synthesis of more complex organic compounds.
Action Environment
The action of Ethyl 2-(triphenylphosphoranylidene)propionate is influenced by environmental factors such as temperature and solvent. For instance, it has a melting point of 158-162 °C and is slightly soluble in chloroform and methanol . These properties can affect the compound’s stability and efficacy in different environments.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding dust formation, and using only under a chemical fume hood .
properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENFXVDPUMQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205818 | |
Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(triphenylphosphoranylidene)propionate | |
CAS RN |
5717-37-3 | |
Record name | (Carbethoxyethylidene)triphenylphosphorane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5717-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005717373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5717-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76468 | |
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Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2HY6C9MT | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction (Carbethoxyethylidene)triphenylphosphorane is known for, and how is it demonstrated in the provided research?
A: (Carbethoxyethylidene)triphenylphosphorane is a phosphorus ylide, a class of compounds widely recognized for their participation in the Wittig reaction. [, ] This reaction facilitates the formation of alkenes from aldehydes or ketones, offering a versatile approach to constructing carbon-carbon double bonds.
- Paper 1 focuses on synthesizing the ABC tricyclic fragment of pectenotoxin-7. Here, (Carbethoxyethylidene)triphenylphosphorane reacts with an aldehyde (AB spiroacetal aldehyde 9) to yield the desired (E)-olefin, crucial for subsequent transformations leading to the final tricyclic structure. []
- Paper 2 describes a more general application. (Carbethoxyethylidene)triphenylphosphorane reacts with 3-phenylpropanal, showcasing its broader utility in constructing diverse α,β-unsaturated esters. []
Q2: Can you elaborate on the stereochemical outcome of the reactions involving (Carbethoxyethylidene)triphenylphosphorane in these studies?
A2: A notable aspect of the Wittig reaction, and consequently the reactions involving (Carbethoxyethylidene)triphenylphosphorane, is its ability to control the alkene geometry in the product.
- Paper 1 emphasizes obtaining the (E)-olefin as the desired product. While the paper does not delve into the specific factors influencing the stereoselectivity, it highlights the successful achievement of the desired (E)-isomer. []
- Paper 2 does not explicitly mention the stereochemical outcome of the reaction with 3-phenylpropanal. Further investigation might be needed to ascertain the specific isomer(s) formed and the factors influencing the selectivity in this case. []
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